![molecular formula C10H15NO3 B6326700 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester CAS No. 1143504-17-9](/img/structure/B6326700.png)
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester
Overview
Description
“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1143504-17-9 . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate . It is a white solid .
Molecular Structure Analysis
The InChI code for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is 1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” is a white solid . It has a molecular weight of 197.23 and its IUPAC name is methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate .Scientific Research Applications
Antimicrobial Activity
This compound has shown weak-to-moderate antimicrobial activity . It has been evaluated for its antimicrobial activities against a panel of bacteria and fungi .
Cytotoxic Activity
The compound, in combination with other compounds (in a ratio of 1:2), has shown weak cytotoxic activity against tested cancer cell lines . The IC50 value was found to be 23 µg/mL .
Anti-Biofilm Activity
The compound has shown significant interference with the biofilm formation of Staphylococcus aureus . It inhibited 65% to 75% of biofilm at 250 µg/mL .
Synthesis of Heterocyclic Derivatives
The compound has been used in the synthesis of series of heterocyclic derivatives . These derivatives have shown antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .
Use in Organic Chemistry
The compound has been used in organic chemistry for the amino protection reaction . This has led to the generation of new compounds with potential applications in various fields .
Use as a Non-Polar Solvent
Although not directly related to “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester”, its structural relative, “tert-Butyl Methyl Ether”, has applications as a non-polar solvent . It is also used as an anti-knocking agent and oxygenate in gasoline .
Future Directions
The future directions for “2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Oxazole derivatives, in general, are an active area of research due to their wide range of biological activities .
properties
IUPAC Name |
methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBROJNYEJFGQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.